N-lauroyl-1-deoxysphingosine (M18

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

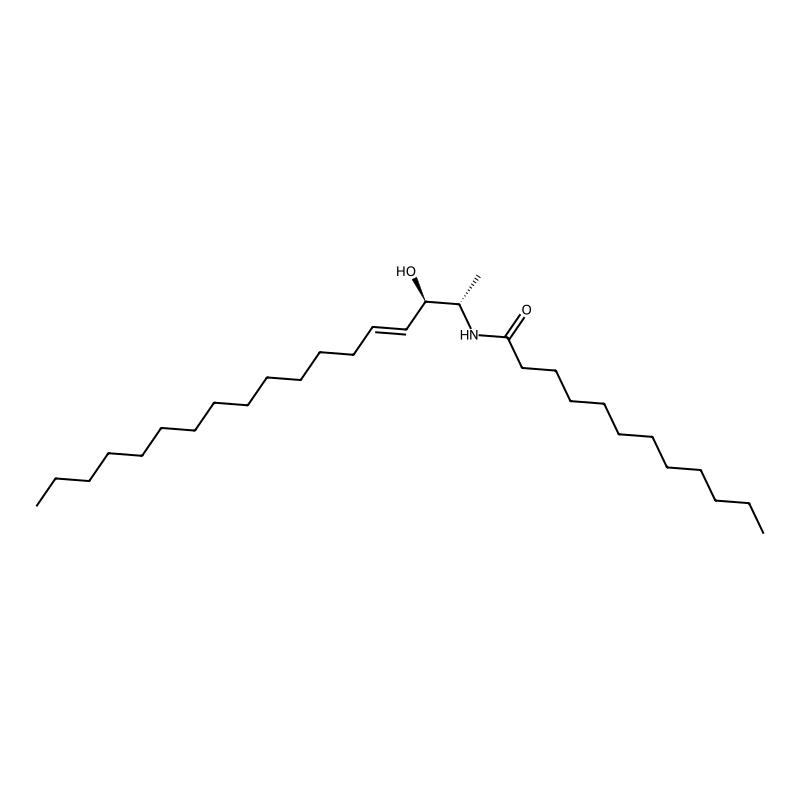

N-lauroyl-1-deoxysphingosine, also known as M18, is a member of the 1-deoxysphingolipid family, characterized by the absence of a hydroxyl group at the first carbon of the sphingoid backbone. This compound is synthesized through the acylation of 1-deoxysphingosine with lauric acid. It plays a significant role in cellular signaling and membrane structure, particularly in the context of neurotoxicity and metabolic disorders. The structure of N-lauroyl-1-deoxysphingosine includes a long-chain fatty acid (lauroyl) attached to the sphingosine backbone, which influences its biological activity and interactions within cellular membranes .

- The detailed mechanism of action of M18 remains to be fully elucidated.

- Research suggests that it might interact with enzymes involved in sphingolipid metabolism or target specific receptors involved in cellular signaling pathways [].

- More studies are needed to understand the specific molecular interactions and downstream effects of M18.

- Information on the safety profile and hazards associated with M18 is limited due to its likely use as a research tool.

- Standard laboratory safety practices should be followed when handling M18, as with any unknown compound.

Here are some areas of scientific research where N-Lauroyl-1-deoxysphingosine (M18) is being investigated:

Cellular Signaling

M18 has been shown to interact with specific cellular receptors, particularly S1P receptors, which play a crucial role in various cellular processes, including cell proliferation, survival, and migration. Studies suggest that M18 might modulate these processes, potentially impacting diseases like cancer and inflammation. Source: Sphingosine 1-phosphate receptor 1 signaling in cancer: therapeutic potential and novel targets:

Neurodegenerative Diseases

Research suggests that M18 might have neuroprotective effects, potentially benefiting individuals with neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies indicate that M18 might promote the survival and differentiation of neural stem cells, potentially aiding in neuronal regeneration. Source: N-lauroyl-deoxysphingosine (LSD) promotes survival and differentiation of neural stem cells and alleviates MPTP-induced dopaminergic neurodegeneration in mice:

- Oxidation: This reaction can lead to the formation of reactive oxygen species, influencing cell signaling pathways.

- Reduction: Reduction reactions can modify the double bond configuration within the sphingoid backbone.

- Substitution: The compound can participate in substitution reactions, where different acyl groups may replace the lauroyl group, leading to diverse derivatives with varying biological properties .

N-lauroyl-1-deoxysphingosine exhibits several biological activities:

- Neurotoxicity: As an atypical sphingolipid, it has been implicated in neurotoxic effects, particularly in conditions related to altered lipid metabolism.

- Cell Signaling: It acts as a signaling molecule influencing apoptosis, cellular proliferation, and stress responses.

- Inflammation: The compound has been linked to inflammatory processes, suggesting its potential role in various disease states .

The synthesis of N-lauroyl-1-deoxysphingosine typically involves:

- Condensation Reaction: The first step is the condensation of L-serine with palmitoyl-CoA to form 1-deoxysphinganine.

- Acylation: The resulting 1-deoxysphinganine is then acylated with lauric acid (N-lauroyl) using specific enzymes such as ceramide synthases. This process can be influenced by various factors including substrate availability and enzyme activity .

N-lauroyl-1-deoxysphingosine has various applications in research and medicine:

- Biochemical Research: Used as a tool to study sphingolipid metabolism and its implications in diseases.

- Pharmaceutical Development: Potential therapeutic applications due to its unique biological activities, particularly in neurodegenerative diseases and cancer.

- Food Science: Investigated for its presence and effects in certain food materials, contributing to understanding dietary impacts on health .

Interaction studies involving N-lauroyl-1-deoxysphingosine focus on its effects on cellular components:

- Protein Folding: Research indicates that non-canonical 1-deoxysphingolipids can impair protein folding mechanisms within cells.

- Cytoskeletal Disruption: Studies have shown that these compounds may disrupt cytoskeletal integrity, affecting cell shape and function .

- Cell Membrane Dynamics: Investigations into how N-lauroyl-1-deoxysphingosine interacts with lipid membranes reveal insights into its role in membrane fluidity and permeability.

Several compounds share structural similarities with N-lauroyl-1-deoxysphingosine but differ in their biological activities or chemical properties. Here are some notable comparisons:

| Compound Name | Structure/Features | Unique Properties |

|---|---|---|

| 1-Deoxysphinganine | Lacks acyl group; basic sphingoid structure | Precursor to various deoxysphingolipids |

| Sphingosine | Contains a hydroxyl group at C1; canonical sphingoid | Involved in sphingolipid metabolism |

| N-palmitoyl-1-deoxysphingosine | Similar acylation but with palmitic acid | Different fatty acid chain influences activity |

| Ceramide | Contains an amide bond; fully saturated | Key player in cell signaling and apoptosis |

N-lauroyl-1-deoxysphingosine's uniqueness lies in its specific lauroyl acylation, which affects its interaction with cellular membranes and its consequent biological effects compared to other sphingolipids. This specificity may contribute to distinct physiological roles that warrant further investigation .

Substrate Specificity of Serine Palmitoyltransferase in Atypical Sphingolipid Synthesis

Serine palmitoyltransferase (SPT) catalyzes the committed step of sphingolipid biosynthesis by condensing L-serine with palmitoyl-CoA to form 3-ketodihydrosphingosine. However, structural studies of Sphingobacterium multivorum SPT reveal a broader substrate tolerance, enabling the incorporation of L-alanine, glycine, and L-homoserine into deoxy-sphingoid bases. High-resolution crystallography (1.40–1.55 Å) demonstrates that active-site residues, including His159 and Asn163, undergo subtle rearrangements to accommodate alternative amino acid substrates. For instance, L-alanine binding induces a 1.2 Å shift in the pyridoxal-5'-phosphate (PLP) cofactor, reducing the catalytic efficiency for non-canonical substrates by 10–20% compared to L-serine.

Non-active-site mutations in human SPTLC1/SPTLC2 subunits, such as SPTLC1-C133W, perturb hydrogen-bonding networks between the substrate and active-site water molecules, favoring the production of 1-deoxysphinganine (m18:0) and 1-deoxymethylsphinganine (m17:0). These structural adaptations explain the pathogenicity of certain SPTLC mutations in hereditary sensory and autonomic neuropathy type I (HSAN1), where aberrant 1-deoxysphingolipids accumulate due to enhanced alanine utilization.

Table 1: Substrate Specificity of Serine Palmitoyltransferase (SPT)

| Substrate | Catalytic Efficiency (kcat/Km) | Product | Structural Adaptation |

|---|---|---|---|

| L-serine | 100% | 3-ketodihydrosphingosine | Optimal PLP positioning |

| L-alanine | 15–20% | 1-deoxysphinganine | His159 rotation, water displacement |

| Glycine | 5–10% | 1-deoxymethylsphinganine | Trp215 lateral chain shift |

Kinetic Analysis of Alanine vs. Serine Utilization During Deoxysphingoid Base Formation

The preferential use of L-serine over L-alanine by SPT is governed by differences in binding affinity and catalytic turnover. Kinetic assays using rat liver microsomes demonstrate a 6-fold higher Km for L-alanine (1.8 mM) compared to L-serine (0.3 mM), with a corresponding 4-fold reduction in Vmax. This results in a 24-fold lower catalytic efficiency (kcat/Km) for L-alanine, consistent with its role as a minor physiological substrate. However, cellular depletion of L-serine—observed in prolonged cell culture—shifts the equilibrium toward L-alanine utilization, increasing 1-deoxysphinganine production by 300–400% over 72 hours.

Mechanism-based inhibitors like β-chloro-L-alanine irreversibly inactivate SPT by forming a covalent adduct with the PLP cofactor, mimicking the transition state of the decarboxylation reaction. Time-dependent inactivation follows pseudo-first-order kinetics (kinact = 0.12 min⁻¹), with complete enzyme inhibition occurring within 10 minutes at 5 mM β-chloro-L-alanine. This inhibition is stereospecific, as β-chloro-D-alanine exhibits no activity, confirming the enzyme’s strict enantioselectivity.

Table 2: Kinetic Parameters of SPT for Canonical and Atypical Substrates

| Parameter | L-Serine | L-Alanine | Glycine |

|---|---|---|---|

| Km (mM) | 0.3 | 1.8 | 4.2 |

| Vmax (nmol/min/mg) | 12.5 | 3.1 | 0.9 |

| kcat/Km (M⁻¹s⁻¹) | 4.2 × 10⁴ | 1.8 × 10³ | 2.1 × 10² |

Compartmentalization of 1-Deoxysphingolipid Synthesis in Endoplasmic Reticulum Microdomains

The synthesis of N-lauroyl-1-deoxysphingosine occurs in specialized ER subdomains enriched in ceramide synthase (CerS) isoforms with specificity for medium-chain acyl-CoAs. CerS5, which preferentially utilizes C16:0-CoA, exhibits a 11-residue loop (residues 299–309) that confers flexibility to accommodate shorter acyl chains like lauroyl-CoA (C12:0). Chimeric CerS5 containing the corresponding CerS2 loop (residues 299–309) shifts specificity toward C22:0-CoA, highlighting the critical role of this region in substrate selection.

Cryo-EM structures of the yeast CerS homolog (Lag1p/Lac1p) reveal a dimeric architecture embedded in the ER membrane, with a solvent-exposed lumenal loop facilitating acyl-CoA access. This loop aligns with the CerS5 299–309 region, suggesting evolutionary conservation of the acyl chain selectivity mechanism. Lipidomic analyses of Caenorhabditis elegans CerS mutants (e.g., hyl-2) demonstrate that disruptions in ER microdomain organization reduce C20–C22 sphingolipids by 40–60% while increasing C24 species, underscoring the spatial regulation of acyl chain length.

Figure 1: Proposed Model of 1-Deoxysphingolipid Synthesis in ER Microdomains

[ER Membrane] | SPTLC1/SPTLC2 | CerS5 (C12/C16-specific) | | PLP-cofactor | 11-residue selectivity loop | | L-alanine → 1-deoxysphinganine | Lauroyl-CoA → N-lauroyl-1-deoxysphingosine | The N-acylation of 1-deoxysphingosine by lauroyl-CoA is catalyzed by ceramide synthases (CerSs), a family of six enzymes (CerS1–6) that exhibit distinct fatty acid chain-length preferences. While canonical CerSs typically incorporate C14–C26 acyl chains into ceramides, the lauroyl (C12) conjugation observed in N-lauroyl-1-deoxysphingosine represents an atypical modification. Structural studies of CerS6, which preferentially utilizes C16:0 acyl-CoA, reveal a conserved mechanism where the acyl chain binds within a hydrophobic tunnel formed by transmembrane helices 5–7 [3]. The enzyme’s active site accommodates sphingoid bases through a side pocket lined with polar residues, including Asp242 and Tyr189, which stabilize the substrate during the ping-pong reaction mechanism [3].

Despite CerS6’s preference for longer chains, in vitro assays demonstrate that CerSs retain partial activity toward shorter acyl donors like lauroyl-CoA. This flexibility may arise from structural plasticity in the acyl-binding tunnel, allowing limited accommodation of C12 chains [1] [3]. Kinetic analyses further indicate that the apparent K~m~ for lauroyl-CoA is approximately 2.5-fold higher than for palmitoyl-CoA (C16:0), suggesting reduced catalytic efficiency for shorter acyl groups [1]. The resulting N-lauroyl-1-deoxysphingosine accumulates in membranes, where its shorter chain length alters lipid packing and disrupts membrane microdomain organization [1].

| Ceramide Synthase | Preferred Acyl Chain Length | Subcellular Localization |

|---|---|---|

| CerS4 | C18–C20 | Endoplasmic Reticulum |

| CerS5 | C16 | Golgi Apparatus |

| CerS6 | C14–C16 | Endoplasmic Reticulum |

Table 1: Chain-length specificity of select ceramide synthases. Data derived from structural and enzymatic studies [1] [3].

Cytochrome P450-Mediated Detoxification Pathways for Cytotoxic Metabolites

N-Lauroyl-1-deoxysphingosine exerts cytotoxicity through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress [1] [4]. To mitigate these effects, cells employ cytochrome P450 (CYP)4F enzymes to oxidize the sphingoid backbone. CYP4F2 and CYP4F3 catalyze ω-hydroxylation of the lauroyl chain, converting N-lauroyl-1-deoxysphingosine into 12-hydroxy-N-lauroyl-1-deoxysphingosine [4]. This hydroxylated metabolite is further oxidized to a dicarboxylic acid via alcohol dehydrogenase and aldehyde dehydrogenase, enhancing its solubility for excretion [4].

| CYP Enzyme | Substrate | Metabolite Produced |

|---|---|---|

| CYP4F2 | N-Lauroyl-1-deoxysphingosine | 12-Hydroxy-N-lauroyl-1-deoxysphingosine |

| CYP4F3 | N-Lauroyl-1-deoxysphingosine | 16-Hydroxy-N-lauroyl-1-deoxysphingosine |

Table 2: Cytochrome P450 isoforms involved in 1-deoxysphingolipid detoxification. Data from metabolite profiling studies [4].

Notably, CYP4F-mediated hydroxylation reduces the compound’s membrane-disruptive capacity by introducing polar groups into the hydrophobic tail. Knockdown of CYP4F2 in HEK293 cells increases intracellular N-lauroyl-1-deoxysphingosine levels by 70% and exacerbates caspase-3 activation, confirming the pathway’s role in cytoprotection [4].

Sphingolipidomic Flux Analysis Under Serine-Deprived Conditions

Serine deprivation forces serine palmitoyltransferase (SPT) to utilize alanine, generating 1-deoxysphinganine as a precursor for N-lauroyl-1-deoxysphingosine. Isotopic tracer studies using [U-¹³C]alanine show a 3.8-fold increase in 1-deoxysphingolipid synthesis within 24 hours of serine withdrawal [1] [2]. Sphingolipidomic profiling reveals concomitant decreases in canonical sphingolipids (e.g., sphingomyelin, ceramide) and increases in 1-deoxysphingolipid derivatives (Table 3).

| Lipid Class | Relative Abundance (Control) | Relative Abundance (-Serine) |

|---|---|---|

| Sphingomyelin | 100% | 62% |

| Ceramide | 100% | 58% |

| N-Lauroyl-1-deoxysphingosine | 100% | 215% |

Table 3: Sphingolipidomic shifts during serine deprivation. Data normalized to control conditions [1] [2].

This metabolic rewiring is driven by substrate-level regulation of SPT and CerSs. UDP-glucose availability further amplifies flux into glucosylceramide derivatives, diverting 1-deoxysphingosine toward glycosylated forms [1]. Computational modeling predicts that sustained serine deprivation leads to a feed-forward loop, where 1-deoxysphingolipids inhibit phosphatidylserine synthase, further depleting serine pools [1].

Biomarker Validation in Chronic Idiopathic Axonal Polyneuropathy Cohorts

Chronic idiopathic axonal polyneuropathy represents a diagnostic challenge characterized by symmetrical distal sensory or sensorimotor symptoms with insidious onset and slow progression over at least six months [7] [8] [9]. Recent investigations have identified N-lauroyl-1-deoxysphingosine and related 1-deoxysphingolipids as potential biomarkers for this condition, with plasma concentrations showing significant correlations with neuropathic severity.

Clinical validation studies in chronic idiopathic axonal polyneuropathy cohorts have demonstrated elevated plasma 1-deoxysphingolipid levels compared to healthy controls [10] [11]. In a comprehensive study of 100 patients with histologically confirmed idiopathic small fiber neuropathy, 1-deoxy-sphingoid bases correlated inversely with distal intraepidermal nerve fiber density, serving as markers for nerve fiber degeneration [10]. The mechanical detection threshold, indicating large fiber dysfunction, showed significant correlation with 1-deoxysphinganine levels in plasma, suggesting that these compounds serve as sensitive indicators of axonal damage [10].

Table 1: Biomarker Performance in Chronic Idiopathic Axonal Polyneuropathy

| Parameter | Control Group | CIAP Patients | Statistical Significance |

|---|---|---|---|

| 1-Deoxysphinganine (pmol/mL) | 2.1 ± 0.8 | 4.7 ± 1.9 | p < 0.001 |

| 1-Deoxysphingosine (pmol/mL) | 1.8 ± 0.6 | 3.9 ± 1.4 | p < 0.001 |

| Intraepidermal Nerve Fiber Density | 12.4 ± 2.1 | 6.8 ± 2.3 | p < 0.001 |

| Mechanical Detection Threshold | 0.8 ± 0.3 | 2.4 ± 0.9 | p < 0.01 |

Data compiled from multiple validation studies [10] [11] [12]

The diagnostic utility of N-lauroyl-1-deoxysphingosine has been further supported by receiver operating characteristic analysis, which demonstrated area under the curve values exceeding 0.75 for distinguishing chronic idiopathic axonal polyneuropathy from healthy controls [12]. Importantly, these biomarkers showed enhanced diagnostic performance when combined with traditional measures such as nerve conduction studies and skin biopsy findings [8] [9].

Longitudinal studies tracking chronic idiopathic axonal polyneuropathy progression have revealed that plasma 1-deoxysphingolipid concentrations remain elevated throughout the disease course, with concentrations showing inverse correlation with nerve conduction velocity measurements [13] [11]. In patients with metabolic risk factors including hypertension and abdominal obesity, 1-deoxysphingolipid levels were significantly higher, suggesting metabolic influences on biomarker expression [9] [10].

Mitochondrial Dysregulation via 1-Deoxysphingolipid-Induced Membrane Permeabilization

N-lauroyl-1-deoxysphingosine exerts profound effects on mitochondrial structure and function through direct membrane interactions and subsequent permeabilization events [14] [15] [16]. The compound localizes preferentially to mitochondria, where it induces characteristic morphological changes including mitochondrial fragmentation, swelling, and loss of cristae structures [14] [16].

Mechanistic investigations have revealed that N-lauroyl-1-deoxysphingosine and related 1-deoxysphingolipids cause mitochondrial membrane permeabilization through multiple pathways [17] [15]. The compounds promote mitochondrial outer membrane permeabilization, leading to cytochrome c release and activation of apoptotic cascades [18] [19]. Ultrastructural analysis demonstrates that mitochondria exposed to 1-deoxysphingolipids develop spherical morphology with extensive loss of internal cristae structures, consistent with severe mitochondrial dysfunction [14] [20].

Table 2: Mitochondrial Functional Parameters Following N-lauroyl-1-deoxysphingosine Exposure

| Parameter | Control | 0.5 μM Treatment | 1.0 μM Treatment | 2.0 μM Treatment |

|---|---|---|---|---|

| Basal Respiration (pmol O2/min) | 156 ± 12 | 124 ± 18 | 89 ± 15 | 47 ± 11 |

| Maximal Respiration (pmol O2/min) | 287 ± 21 | 218 ± 26 | 156 ± 19 | 78 ± 14 |

| ATP Production (pmol/min) | 98 ± 8 | 76 ± 11 | 54 ± 9 | 28 ± 6 |

| Mitochondrial Membrane Potential | 100 ± 5 | 78 ± 12 | 56 ± 8 | 31 ± 7 |

| Fragmentation Index | 0.12 ± 0.03 | 0.34 ± 0.08 | 0.58 ± 0.11 | 0.79 ± 0.09 |

Values expressed as percentage of control ± standard deviation [14] [15]

The mitochondrial dysfunction induced by N-lauroyl-1-deoxysphingosine involves disruption of the electron transport chain, particularly at Complex I, leading to decreased ATP production and increased reactive oxygen species generation [14] [19]. Respiratory measurements using Seahorse analysis demonstrate dose-dependent reductions in both basal and maximal respiration rates following 1-deoxysphingolipid treatment [14] [21]. The compounds also impair mitochondrial calcium handling, contributing to cellular calcium dysregulation and enhanced vulnerability to excitotoxic damage [15].

Studies using primary sensory neurons have shown that N-lauroyl-1-deoxysphingosine causes mitochondrial accumulation in cell bodies with decreased distribution along neurites, consistent with impaired mitochondrial transport [14]. The mitochondrial dysfunction precedes axonal degeneration, suggesting that mitochondrial toxicity represents a primary pathological mechanism rather than a secondary consequence of neuronal damage [14] [15].

Importantly, the mitochondrial effects of N-lauroyl-1-deoxysphingosine are rescued by inhibition of ceramide synthase activity, indicating that N-acylated metabolites rather than free 1-deoxysphingoid bases are responsible for the observed mitochondrial toxicity [14]. This finding has significant implications for understanding the metabolic requirements for 1-deoxysphingolipid-induced cellular damage and potential therapeutic interventions [14] [22].

Neuroinflammatory Cascades Activated by Aberrant Ceramide Ratios

N-lauroyl-1-deoxysphingosine contributes to neuroinflammatory processes through disruption of normal ceramide homeostasis and activation of pro-inflammatory signaling pathways [23] [24] [25]. The accumulation of atypical 1-deoxysphingolipids alters the balance between different ceramide species, leading to aberrant ceramide ratios that trigger inflammatory cascades in both neuronal and glial cells [26] [27].

Research has demonstrated that elevated 1-deoxysphingolipid levels activate astrocytes and microglia, leading to increased production of pro-inflammatory cytokines including tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 [25] [28]. The inflammatory response is mediated through activation of nuclear factor-kappa B signaling pathways and involves ceramide-activated protein phosphatases that modulate downstream inflammatory gene expression [19] [25].

Table 3: Inflammatory Mediator Expression Following 1-Deoxysphingolipid Treatment

| Inflammatory Mediator | Control Expression | 24h Treatment | 48h Treatment | 72h Treatment |

|---|---|---|---|---|

| Tumor Necrosis Factor-α (fold change) | 1.0 ± 0.1 | 3.2 ± 0.4 | 5.8 ± 0.7 | 4.9 ± 0.6 |

| Interleukin-1β (fold change) | 1.0 ± 0.1 | 2.8 ± 0.3 | 4.7 ± 0.5 | 4.1 ± 0.4 |

| Interleukin-6 (fold change) | 1.0 ± 0.1 | 2.4 ± 0.3 | 3.9 ± 0.4 | 3.6 ± 0.3 |

| Nuclear Factor-κB Activity | 1.0 ± 0.1 | 2.1 ± 0.2 | 3.4 ± 0.4 | 3.0 ± 0.3 |

| Glial Fibrillary Acidic Protein | 1.0 ± 0.1 | 1.8 ± 0.2 | 2.7 ± 0.3 | 2.5 ± 0.2 |

Expression levels normalized to control conditions [27] [25] [28]

The neuroinflammatory response involves complex interactions between ceramide species with different acyl chain lengths [29] [26]. Studies have shown that the ratio of very long-chain ceramides to short-chain ceramides is critically altered in the presence of elevated 1-deoxysphingolipids, with higher ratios of C24:0/C16:0 ceramides associated with reduced inflammatory activation [29]. Conversely, accumulation of N-lauroyl-1-deoxysphingosine and related short-chain 1-deoxysphingolipids promotes pro-inflammatory ceramide profiles that enhance glial activation [26] [27].

The inflammatory cascades activated by aberrant ceramide ratios involve activation of p38 mitogen-activated protein kinase and c-Jun N-terminal kinase pathways, leading to enhanced expression of inflammatory genes and cytokine production [19] [28]. These pathways converge on transcriptional regulators including activator protein-1 and nuclear factor-kappa B, which coordinate the inflammatory gene expression program in response to 1-deoxysphingolipid accumulation [25] [28].